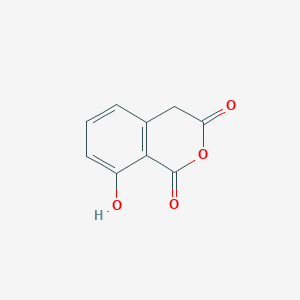

8-hydroxy-4H-isochromene-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-4H-isochromene-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDWXUDMXCJAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 8 Hydroxy 4h Isochromene 1,3 Dione Scaffolds

Elucidation of Reaction Pathways for Isochromene-1,3-dione Formation

The formation of the 8-hydroxy-4H-isochromene-1,3-dione core can be envisaged through the cyclization of a suitably substituted homophthalic acid derivative. A plausible mechanistic pathway commences with 3-hydroxyhomophthalic acid. The critical step involves an intramolecular condensation reaction, typically facilitated by a dehydrating agent such as acetic anhydride (B1165640).

The mechanism proceeds via the formation of a mixed anhydride intermediate. The hydroxyl group at the 3-position of the homophthalic acid attacks one of the carbonyl groups of acetic anhydride, leading to the formation of an acetylated intermediate and acetic acid. Subsequently, the carboxyl group at the 2-position of the benzene (B151609) ring attacks the newly formed anhydride carbonyl, leading to the cyclization and formation of the six-membered heterocyclic ring. The final step involves the elimination of acetic acid, yielding the this compound.

An alternative pathway could involve the direct dehydration of 3-hydroxyhomophthalic acid under thermal conditions or with other dehydrating agents. In this case, the intramolecular nucleophilic attack of the carboxyl group onto the other carboxylic acid function (activated as an acyl phosphate (B84403) or other species, depending on the reagent) would lead to the cyclic anhydride.

Table 1: Key Steps in the Proposed Formation of this compound

| Step | Description | Intermediate/Product |

| 1 | Activation of a carboxylic acid group of 3-hydroxyhomophthalic acid. | Activated 3-hydroxyhomophthalic acid derivative. |

| 2 | Intramolecular nucleophilic attack by the second carboxylic acid group. | Tetrahedral intermediate. |

| 3 | Elimination of a leaving group (e.g., water, acetic acid). | This compound. |

Nucleophilic Addition Reactions to Activated Isochromene-1,3-dione Moieties (e.g., thiol-yne, amino-yne, hydroxyl-yne reactions)

The anhydride moiety within the this compound scaffold is susceptible to nucleophilic attack. Reactions with various nucleophiles, such as thiols, amines, and alcohols, can lead to ring-opening of the anhydride. These reactions are analogous to the well-established nucleophilic acyl substitution reactions of cyclic anhydrides. libretexts.org

The mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, resulting in the formation of a carboxylate and a new functional group derived from the nucleophile (e.g., a thioester from a thiol, an amide from an amine, or an ester from an alcohol). The regioselectivity of the attack (at C1 or C3) can be influenced by steric and electronic factors of both the isochromene-1,3-dione and the incoming nucleophile.

Thiol-yne type reactions: While the term "thiol-yne" typically refers to the addition of a thiol to an alkyne, in this context, it describes the analogous nucleophilic addition of a thiol to the activated carbonyl system of the anhydride. The reaction of this compound with a thiol would proceed via the mechanism described above to yield a thioester-functionalized carboxylic acid.

Amino-yne type reactions: Similarly, the reaction with primary or secondary amines would lead to the formation of the corresponding amides. This reaction is often highly efficient and is a common method for the derivatization of anhydrides.

Hydroxyl-yne type reactions: Alcohols can also act as nucleophiles, leading to the formation of esters. The reactivity of alcohols is generally lower than that of amines or thiols, and the reaction may require catalysis or more forcing conditions.

Table 2: Nucleophilic Addition Reactions of this compound

| Nucleophile | Product Type | Key Mechanistic Step |

| Thiol (R-SH) | Thioester-carboxylic acid | Nucleophilic attack of sulfur on a carbonyl carbon. |

| Amine (R-NH2) | Amide-carboxylic acid | Nucleophilic attack of nitrogen on a carbonyl carbon. |

| Alcohol (R-OH) | Ester-carboxylic acid | Nucleophilic attack of oxygen on a carbonyl carbon. |

Oxidative and Reductive Transformations of the Isochromene-1,3-dione Skeleton

The this compound skeleton possesses functional groups that can undergo both oxidative and reductive transformations.

Oxidative Transformations: The phenolic hydroxyl group at the 8-position is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a quinone-type structure. The oxidation of phenols is a well-established transformation in organic chemistry. pearson.comrsc.orgnih.gov

Reductive Transformations: The anhydride and lactone functionalities within the isochromene-1,3-dione ring can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both carbonyl groups to alcohols, leading to a diol. wikipedia.orgduke.eduyoutube.com The reduction of lactones to diols is a standard transformation. Milder reducing agents might allow for selective reduction of one of the carbonyls. For instance, sodium borohydride (B1222165) might selectively reduce the less hindered carbonyl or lead to a mixture of products. The phenolic hydroxyl group is generally stable under these reducing conditions.

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Reagent Example | Expected Product |

| Oxidation | Fremy's salt, Salcomine | Quinone derivative |

| Reduction (strong) | Lithium aluminum hydride | Diol derivative |

| Reduction (mild) | Sodium borohydride | Hydroxy-lactone or mixture of products |

Cycloaddition and Rearrangement Mechanisms in Isochromene-Related Systems (e.g., Diels-Alder reactions)

The this compound scaffold can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction. The feasibility of this reaction depends on whether a part of the molecule can act as a diene or a dienophile.

The benzene ring is generally unreactive as a diene in Diels-Alder reactions under normal conditions. However, the vinyl ether-like double bond within the heterocyclic ring, if present in a less aromatic tautomeric form, could potentially act as a diene.

Rearrangement reactions of the isochromene skeleton are also conceivable, particularly under acidic or thermal conditions. These could involve skeletal rearrangements or migrations of substituents.

Catalysis in Isochromene-1,3-dione Chemistry: Mechanistic Insights

Catalysis plays a pivotal role in the synthesis and transformation of isochromene derivatives, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed cycloisomerization)

Palladium catalysis is a powerful tool for the synthesis of isocoumarins and related heterocyclic systems. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govuniba.it While direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided context, analogous palladium-catalyzed cyclization reactions of o-halobenzoic acids or their derivatives with suitable coupling partners can be considered.

A plausible palladium-catalyzed approach to a precursor of the target molecule could involve the intramolecular cyclization of a functionalized benzoic acid derivative. The catalytic cycle would typically involve oxidative addition of the palladium(0) catalyst to an aryl halide, followed by coordination of a suitable internal nucleophile (e.g., an enolate) and subsequent reductive elimination to form the heterocyclic ring.

Organocatalytic and Metal-Free Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application to the formation of isochromene derivatives is an area of growing interest. Chiral amines, thioureas, or phosphoric acids can be employed to catalyze the enantioselective cyclization of appropriate precursors.

For the formation of the this compound scaffold, an organocatalytic approach could involve the activation of a precursor molecule through the formation of a reactive intermediate, such as an iminium or enamine ion, which then undergoes a stereocontrolled intramolecular cyclization.

Metal-free approaches to the synthesis of isochromene derivatives often rely on strong acid or base catalysis to promote cyclization reactions. For the specific target molecule, a metal-free synthesis could involve the acid-catalyzed dehydration of 3-hydroxyhomophthalic acid, as discussed in section 3.1.

Table 4: Catalytic Approaches in Isochromene-1,3-dione Chemistry

| Catalysis Type | Catalyst Example | Potential Application | Mechanistic Feature |

| Transition Metal | Palladium(0) complexes | Synthesis of the isochromene ring | Oxidative addition-reductive elimination cycle |

| Organocatalysis | Chiral amines, Brønsted acids | Enantioselective cyclization | Formation of reactive intermediates (iminium, enamine) |

| Metal-Free | Strong acids (e.g., H2SO4) | Dehydrative cyclization | Protonation and activation of functional groups |

Molecular Mechanisms of Biological Activities Associated with 8 Hydroxy 4h Isochromene 1,3 Dione Derivatives in Vitro

Antimicrobial Activity: Molecular Interventions and Cellular Targets

Derivatives of dione-containing heterocyclic compounds have demonstrated notable antimicrobial properties, often targeting fundamental bacterial processes. The molecular interventions of these compounds are multifaceted, ranging from the disruption of cellular barriers to the inhibition of critical enzymatic functions.

Studies on 4-hydroxy-chromene-2-one derivatives, which share a similar benzopyran core with isochromenes, have revealed their potential to inhibit the growth of various microbial strains. The antimicrobial efficacy of these compounds is often dependent on the nature of the substituents attached to the core structure. For instance, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.13 mg/mL after 24 hours of exposure. nih.govresearchgate.net One of the proposed mechanisms for their antibacterial action is the disruption of the bacterial cell membrane. Research on 5,8-dihydroxy-1,4-naphthoquinone, another related dione (B5365651), has shown that it can increase the permeability of the cell membranes of bacteria such as S. aureus and C. albicans. mdpi.com This disruption of the cellular barrier leads to the leakage of intracellular components and ultimately cell death.

Furthermore, these compounds can interfere with essential bacterial enzymes. While specific enzyme inhibition studies on 8-hydroxy-4H-isochromene-1,3-dione are not yet prevalent, research on similar structures suggests that they can act as inhibitors of enzymes crucial for bacterial survival.

Table 1: Antimicrobial Activity of Selected Dione Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| 4-hydroxy-chromene-2-one derivatives | Various bacteria | Growth inhibition (MIC ~0.13 mg/mL) | nih.govresearchgate.net |

| 5,8-dihydroxy-1,4-naphthoquinone | S. aureus, C. albicans | Disruption of membrane permeability | mdpi.com |

| Prattinin A derivatives | E. coli, P. aeruginosa, S. aureus | Potent antibacterial activity | mdpi.com |

Anticancer Activity: Induction of Apoptosis and Inhibition of Cell Proliferation

The anticancer potential of dione-containing heterocyclic compounds has been a significant area of investigation. The primary mechanisms underlying their cytotoxic effects against cancer cells involve the induction of programmed cell death, or apoptosis, and the halting of cell proliferation through the modulation of key signaling pathways.

Derivatives of 1,4-naphthoquinone (B94277), which possess a dione ring system, have been shown to be effective against several human cancer cell lines, including melanoma and prostate cancer. nih.gov A key aspect of their anticancer activity is the induction of apoptosis. For example, certain 1,4-naphthoquinone-2,3-bis-sulfide derivatives trigger apoptosis in breast cancer cells through a mitochondrial-mediated pathway. This process involves the activation of caspases 3 and 7, crucial executioner enzymes in the apoptotic cascade. nih.gov

Moreover, these compounds can influence the expression of genes that regulate cell survival and death. Studies have demonstrated that some 1,4-naphthoquinone derivatives can up-regulate the expression of the tumor suppressor gene p53 and its regulator Mdm-2, as well as the apoptosis inhibitor Bcl-2, suggesting a complex interplay in the induction of apoptosis. nih.gov While direct evidence for this compound is pending, the activities of these related compounds highlight a promising avenue for research.

Enzyme Modulation and Receptor Antagonism

The biological activities of this compound and its analogs can also be attributed to their ability to modulate the function of various enzymes and act as antagonists at cellular receptors.

While specific data on this compound is limited, studies on related heterocyclic structures provide valuable insights. For instance, derivatives of other dione-containing ring systems have been investigated for their inhibitory effects on a range of enzymes. Although not directly related to the isochromene structure, research into 8-hydroxynaphthyridine derivatives has shown that their biological activity can be driven by the sequestration of divalent metal cations, a mechanism that can impact the function of various metalloenzymes. nih.gov

Antioxidant and Anti-inflammatory Molecular Pathways

Chronic inflammation and oxidative stress are implicated in a wide array of diseases. Certain heterocyclic compounds containing a dione moiety have demonstrated the ability to modulate these processes at the molecular level.

While some dione derivatives have not shown significant direct antioxidant properties in certain assays, their anti-inflammatory effects can be substantial. nih.gov For example, a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which feature a dione system, have been shown to exhibit significant anti-inflammatory activity. A key molecular mechanism underlying this effect is their ability to lower the plasma levels of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.gov By reducing TNF-α, these compounds can dampen the inflammatory cascade. These findings suggest that the this compound scaffold may also possess the potential to modulate inflammatory pathways.

DNA and Biomolecular Interaction Studies

The interaction of small molecules with DNA and other biomolecules is a critical aspect of their mechanism of action, particularly for antimicrobial and anticancer agents. While specific DNA binding studies on this compound are not extensively reported, research on analogous structures provides a basis for understanding potential interactions. The planar nature of the heterocyclic ring system present in these compounds could facilitate intercalation between DNA base pairs, a mechanism known to disrupt DNA replication and transcription, leading to cell death. Further investigation is required to determine the specific DNA binding properties of this compound and its derivatives.

In Vitro Target Identification and Pathway Modulation in Cellular Models

Identifying the specific cellular targets and understanding how these compounds modulate signaling pathways are crucial steps in drug discovery and development. For this compound and its derivatives, this process is still in its early stages. However, the information gathered from related compounds provides a roadmap for future research.

In vitro cellular models are invaluable for elucidating the mechanisms of action. For example, studies on 1,4-naphthoquinone derivatives in cancer cell lines have not only confirmed their ability to induce apoptosis but have also begun to unravel the upstream signaling events. nih.gov Future research on this compound will likely employ similar in vitro models to identify its primary molecular targets and map its influence on various cellular pathways. This will be essential to fully comprehend its therapeutic potential and to guide the rational design of more potent and selective derivatives.

Structure Activity Relationship Sar Studies of 8 Hydroxy 4h Isochromene 1,3 Dione Analogues

Influence of Substituents on Biological Potency and Selectivity (e.g., in antimicrobial and anticancer contexts)

The biological activity of 8-hydroxy-4H-isochromene-1,3-dione analogues is profoundly influenced by the nature and position of substituents on the aromatic ring and other parts of the molecule. While direct and extensive SAR studies on this specific scaffold are limited, valuable insights can be gleaned from research on structurally related compounds such as other chromene and isocoumarin (B1212949) derivatives.

In the context of anticancer activity , studies on related 4H-chromene derivatives have demonstrated that substitutions on the phenyl ring are critical for potency. For instance, the presence of electron-donating groups, such as methoxy (B1213986) groups, has been associated with significant cytotoxic activity against various cancer cell lines. The position of these substituents is also crucial; for example, a methoxy group at the ortho position of a phenyl substituent at C4 of the chromene ring can enhance activity. mdpi.com Furthermore, the introduction of a bromine atom at the C5 position of the chromene nucleus in combination with a methoxy group on the C4-phenyl substituent has been shown to yield compounds with potent anticancer effects. mdpi.com

For antimicrobial activity , research on related heterocyclic structures provides important clues. In a series of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, the nature of the substituent on the isoindole nitrogen and the phenyl ring attached to the chromene moiety significantly impacted their antibacterial efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Molecular docking studies of these compounds against bacterial DNA gyrase suggest that specific substitutions can enhance binding affinity to the target enzyme, thereby increasing antibacterial potency. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of compounds related to this compound.

| Scaffold | Substituent | Position | Biological Activity | Key Findings |

| 4H-Chromene | Methoxy | ortho-phenyl at C4 | Anticancer | Enhanced cytotoxicity. mdpi.com |

| 4H-Chromene | Bromo | C5 | Anticancer | Potent activity when combined with other substituents. mdpi.com |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione | Various | N-isoindole, C-phenyl | Antibacterial | Influences binding to DNA gyrase. researchgate.net |

Stereochemical Effects on Molecular Recognition and Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. For analogues of this compound, which can possess chiral centers, the stereochemical configuration is expected to be a critical determinant of their biological efficacy.

While specific studies on the stereochemical effects of this compound analogues are not extensively documented, research on the stereoselective synthesis of related isochromanones highlights the importance of controlling stereochemistry. The synthesis of isochromanones, which are structurally similar to the isochromene-1,3-dione core, has been achieved with high stereoselectivity, providing access to specific enantiomers or diastereomers. This is crucial as different stereoisomers can exhibit vastly different biological activities. For example, in the context of other bioactive molecules, it is common for one enantiomer to be significantly more potent than the other, or for the two enantiomers to have entirely different pharmacological profiles. The development of stereoselective synthetic methods is therefore a vital prerequisite for detailed SAR studies that aim to elucidate the optimal stereochemistry for biological activity.

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., pyran-2,4-diones, imidazolidine-2,4-diones)

To better understand the unique contribution of the this compound scaffold to biological activity, it is instructive to compare its SAR with that of other heterocyclic systems containing dione (B5365651) functionalities, such as pyran-2,4-diones and imidazolidine-2,4-diones.

Pyran-2,4-diones: These compounds share the dione motif within a six-membered oxygen-containing ring. SAR studies on pyran-2,4-dione derivatives have revealed that the nature of the substituent at the C3 and C6 positions significantly influences their biological activities, which include anticoagulant, anti-HIV, and cytotoxic properties. The presence of aromatic or heteroaromatic substituents often enhances these activities.

Imidazolidine-2,4-diones (Hydantoins): This five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups is a well-known scaffold in medicinal chemistry, with prominent examples including the anticonvulsant drug phenytoin. SAR studies on imidazolidine-2,4-dione derivatives have shown that substitutions at the N1, N3, and C5 positions are key to modulating their biological effects. For instance, in the context of anticancer activity, the nature of the substituent at the C5 position can determine the mechanism of action and the potency of the compound. nih.gov

Pharmacophore Elucidation and Principles for Rational Molecular Design

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The elucidation of a pharmacophore for this compound analogues is a crucial step in the rational design of new, more potent derivatives.

Based on the available SAR data for related compounds, a hypothetical pharmacophore for antimicrobial and anticancer this compound analogues can be proposed. Key features would likely include:

A hydrogen bond donor: The 8-hydroxy group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of target enzymes or receptors.

Two hydrogen bond acceptors: The two carbonyl groups of the dione moiety can act as hydrogen bond acceptors.

An aromatic/hydrophobic region: The benzene (B151609) ring of the isochromene core provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions.

Specific substituent features: Depending on the target, additional hydrophobic groups, electron-donating or electron-withdrawing groups at specific positions on the aromatic ring would be included in the model.

For example, in the context of antibacterial agents targeting DNA gyrase, the pharmacophore would be designed to maximize interactions with the ATP-binding pocket of the enzyme. researchgate.net For anticancer agents, the pharmacophore would be tailored to fit the binding site of a specific target, such as a particular kinase or tubulin. mdpi.com

The principles for rational molecular design derived from these SAR and pharmacophore studies would involve:

Maintaining the core 8-hydroxy-isochromene-1,3-dione scaffold: This appears to be essential for the fundamental biological activity.

Systematic variation of substituents on the aromatic ring: Exploring a range of electron-donating and electron-withdrawing groups at different positions to optimize potency and selectivity.

Introduction of diverse substituents at other positions: Modifying other parts of the molecule to enhance pharmacokinetic properties or introduce new interactions with the target.

Stereocontrolled synthesis: Preparing enantiomerically pure compounds to identify the more active stereoisomer and avoid potential off-target effects from the less active one.

Computational modeling: Utilizing techniques like QSAR (Quantitative Structure-Activity Relationship) and molecular docking to predict the activity of new designs before synthesis, thereby prioritizing the most promising candidates. nih.gov

By adhering to these principles, it is anticipated that novel this compound analogues with superior antimicrobial and anticancer properties can be developed.

Advanced Spectroscopic and Analytical Characterization of 8 Hydroxy 4h Isochromene 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, the complete assignment of proton and carbon signals for 8-hydroxy-4H-isochromene-1,3-dione can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key features expected in the ¹H NMR spectrum of this compound include signals for the aromatic protons and the methylene (B1212753) protons of the isochromene ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the carbonyl groups and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the methylene carbon. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR techniques are employed. nih.gov These include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry of the molecule. uantwerpen.be

A complete assignment of the ¹H and ¹³C NMR spectra is essential for confirming the identity and structure of synthesized or isolated this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By providing a highly precise mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula of this compound.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are indispensable for the isolation and purification of this compound from reaction mixtures or natural sources. Techniques such as flash column chromatography using silica (B1680970) gel are commonly employed for initial purification. rsc.org

High-Performance Liquid Chromatography (HPLC): For a more precise assessment of purity and for analytical-scale separations, High-Performance Liquid Chromatography (HPLC) is the method of choice. When coupled with a mass spectrometer (HPLC-MS), this technique provides both retention time data (indicating purity) and mass-to-charge ratio information (confirming identity) for the compound and any potential impurities. This powerful combination is crucial for ensuring the high purity of the compound required for further studies.

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), determining the absolute configuration is essential. While this compound itself is not chiral, derivatives or related complex natural products containing this core structure might be.

Electronic Circular Dichroism (ECD): In such cases, Electronic Circular Dichroism (ECD) spectroscopy is a key chiroptical technique. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be determined. uantwerpen.be This computational approach has become a powerful tool in the structural elucidation of complex chiral molecules.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting UV-Vis spectrum, which is a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system.

The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl groups. The position and intensity of these absorption maxima can be influenced by the solvent and the presence of the hydroxyl group. UV-Vis spectroscopy is also a valuable tool for studying the interactions of the compound with other molecules, as these interactions can lead to changes in the absorption spectrum. nih.gov

Theoretical and Computational Chemistry Approaches for 8 Hydroxy 4h Isochromene 1,3 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

DFT calculations could be employed to determine the optimized geometry of 8-hydroxy-4H-isochromene-1,3-dione, predicting bond lengths, bond angles, and dihedral angles. The results of such calculations would be fundamental to understanding the molecule's three-dimensional shape and steric profile. Furthermore, the calculated HOMO-LUMO energy gap would be a key indicator of its chemical reactivity; a smaller gap generally suggests higher reactivity.

Reactivity descriptors, such as electrostatic potential maps, can also be generated through DFT. These maps would visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound.

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

To explore the dynamic behavior of this compound, molecular modeling and molecular dynamics (MD) simulations are indispensable. While quantum calculations provide a static picture, MD simulations can track the atomic movements over time, offering insights into the conformational flexibility of the molecule.

MD simulations could reveal the preferred conformations of the isochromene ring and the hydroxyl substituent. Understanding the conformational landscape is crucial as it can significantly influence the molecule's biological activity and its interactions with other molecules. These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to mimic physiological conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers the capability to predict various spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Vis absorption. The calculated absorption maxima (λmax) can be compared with experimentally obtained spectra to confirm the structure and electronic properties. Similarly, calculations of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. GIAO (Gauge-Independent Atomic Orbital) based methods are commonly used to predict NMR chemical shifts (¹H and ¹³C), providing a powerful tool for structural elucidation.

Computational Mechanistic Studies of Organic Reactions Involving the Isochromene-1,3-dione Scaffold

Computational chemistry plays a vital role in elucidating the mechanisms of organic reactions. For reactions involving the isochromene-1,3-dione scaffold, DFT calculations can be used to map out the potential energy surface of a reaction. This involves locating the structures and energies of reactants, transition states, intermediates, and products.

For instance, the mechanism of a cycloaddition reaction involving the isochromene-1,3-dione core could be investigated. dntb.gov.ua By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. dntb.gov.ua These studies provide a molecular-level understanding of the reaction, including the nature of bond-forming and bond-breaking processes. dntb.gov.ua Such insights are crucial for optimizing reaction conditions and designing new synthetic routes.

In Silico Approaches for Ligand Design and Target Binding Prediction

The principles of computational chemistry are extensively applied in drug discovery and design. For a molecule like this compound, in silico methods can be used to predict its potential as a ligand for biological targets. While specific studies on this compound are lacking, the general approach for related structures, such as isoindole-1,3-dione derivatives, involves molecular docking and molecular dynamics simulations to predict how the ligand might bind to a protein's active site. nih.govnih.gov

Molecular docking studies would involve placing the 3D structure of this compound into the binding pocket of a target protein and scoring the different binding poses to predict the most favorable interaction. Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. These in silico techniques can help to prioritize compounds for further experimental testing and guide the design of new, more potent analogs. nih.govnih.gov

Natural Occurrence, Isolation, and Biosynthesis of Isochromene 1,3 Dione Scaffolds

Sources and Isolation Strategies of Naturally Occurring Isochromene and Related Dione (B5365651) Derivatives

Naturally occurring isochromene and its related dione derivatives are predominantly isolated from microorganisms, with fungi being a particularly prolific source. nih.govnih.gov These compounds have also been identified in plants, bacteria, and marine organisms. nih.gov Endophytic fungi, which reside within the tissues of living plants, have emerged as a significant and sustainable source of structurally diverse and bioactive molecules, including a vast array of isocoumarin (B1212949) derivatives. nih.gov

Fungi from the genera Aspergillus and Penicillium are frequently cited as major producers of these metabolites. nih.gov For example, the pathogenic fungus Diaporthe eres, obtained from an infected leaf of Hedera helix, was found to produce the phytotoxic isocoumarin derivative (-)-3,4-Dihydro-8-hydroxy-3,5-dimethyl-isocoumarin, also known as (-)-5-methylmellein. nih.gov Marine-derived fungi have also proven to be a rich reservoir of novel chemical structures. Aspergiolide A, a compound featuring a naphtho[1,2,3-de]chromene-2,7-dione skeleton, was isolated from the marine-derived fungus Aspergillus glaucus. researchgate.net

Isolation strategies for these compounds typically involve the cultivation of the source organism, followed by extraction of the culture medium or mycelia with organic solvents like ethyl acetate (B1210297) (EtOAc). The crude extract is then subjected to various chromatographic techniques to separate and purify the individual compounds. These methods include column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The final elucidation of the chemical structure is achieved through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a table summarizing some naturally occurring isochromene and related dione derivatives, their sources, and host organisms.

| Compound Name | Fungal Source | Host Organism | Location of Host | Reference |

| (-)-3,4-Dihydro-8-hydroxy-3,5-dimethyl-isocoumarin ((-)-5-methylmellein) | Diaporthe eres | Hedera helix (Leaf) | Oxford, Mississippi | nih.gov |

| (3R,4S)-6,8-Dihydroxy-3,4,7-trimethylisocoumarin | Mycelia sterile 4567 | Cirsium arvense (Canadian thistle) | Lower Saxony, Germany | nih.gov |

| 5,7-Dihydroxy-3-methoxy-3,6-dimethylisochromane-1,4-dione | Aspergillus sp. 16-5B | Sonneratia apetala (Leaves) | Hainan Island, China | nih.gov |

| Aspergiolide A | Aspergillus glaucus | Marine-derived | Fujian province, China | researchgate.net |

| Nafuredin C | Trichoderma harzianum D13 | Mangrove-derived | Not Specified | frontiersin.org |

Proposed Biosynthetic Pathways for Isochromene-1,3-dione Core Structures

The biosynthesis of the isochromene-1,3-dione core structure is predominantly achieved through the polyketide pathway. nih.gov Polyketides are a large and diverse class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs). nih.govnih.gov The general mechanism involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. nih.gov

The biosynthesis of the isocoumarin scaffold, a close relative and precursor to many dione derivatives, serves as a well-studied model. The process can be broken down into several key phases: nih.gov

Initiation: The process begins with the selection and loading of a starter unit, often acetyl-CoA, onto the PKS enzyme complex.

Elongation: The polyketide chain is extended through the iterative addition of extender units, most commonly malonyl-CoA. Each extension cycle involves a series of enzymatic reactions, including condensation, ketoreduction, dehydration, and enoylreduction, which determine the final structure and stereochemistry of the polyketide backbone.

Cyclization and Tailoring: Once the polyketide chain reaches a specific length, it undergoes intramolecular cyclization to form the characteristic bicyclic ring system of the isochromene scaffold. Subsequent tailoring reactions, such as hydroxylation, methylation, and glycosylation, are catalyzed by other enzymes to generate the vast diversity of naturally occurring derivatives. nih.gov

The 6,8-dioxygenation pattern, a common feature in many natural isocoumarins, is established during this biosynthetic process. nih.gov The study of these pathways often utilizes stable isotopes, such as 13C-labeled precursors, to trace the incorporation of building blocks into the final molecule, a method pioneered in the study of fungal polyketides. nih.gov

Enzymatic and Non-Enzymatic Formation Mechanisms in Biological Systems

The formation of the isochromene-1,3-dione scaffold and related structures is a result of both precisely controlled enzymatic reactions and potential non-enzymatic processes.

Enzymatic Formation: The core of the enzymatic formation lies in the action of polyketide synthases (PKSs), as described in the previous section. These large, multifunctional enzymes orchestrate the assembly of the polyketide chain and often catalyze the initial cyclization and aromatization reactions. nih.gov Beyond the PKS, a suite of tailoring enzymes modifies the initial scaffold. These can include oxidoreductases, which introduce hydroxyl groups (like the 8-hydroxy group), and transferases.

A key enzymatic reaction in the formation of related structures is the decarboxylative Claisen condensation. nih.gov This reaction type is crucial for carbon-carbon bond formation in many biosynthetic pathways. For instance, the condensation of malonyl-CoA with another acyl-CoA unit, catalyzed by specific acyltransferases, is a fundamental step in building the carbon backbone that will ultimately form the heterocyclic ring. nih.gov

Non-Enzymatic Formation: In some instances, the final steps in the formation of complex natural products can occur non-enzymatically. These reactions are often spontaneous, driven by the inherent reactivity of the biosynthetic intermediates under physiological conditions. acs.org For example, the formation of some heterocyclic cores can proceed through a cascade of reactions initiated by the enzymatic synthesis of a reactive precursor. chemrxiv.org

The biosynthesis of the discoipyrrole family of natural products provides a well-documented case where the final complex structure is formed through a non-enzymatic process from excreted metabolites. acs.org This suggests that for certain isochromene derivatives, a precursor molecule could be enzymatically synthesized and then undergo a spontaneous intramolecular cyclization, such as a lactonization reaction, to form the final dione structure. chemrxiv.org This type of reaction is plausible for the formation of the anhydride (B1165640) moiety in the isochromene-1,3-dione scaffold, where an enzyme might generate a key dicarboxylic acid intermediate that subsequently cyclizes.

Applications of 8 Hydroxy 4h Isochromene 1,3 Dione As a Versatile Synthetic Precursor in Organic Chemistry

A Building Block for the Synthesis of Complex Heterocyclic Architectures

The reactivity of 8-hydroxy-4H-isochromene-1,3-dione, often in its tautomeric form as 3-hydroxyphthalic anhydride (B1165640), makes it an excellent starting material for the construction of various heterocyclic systems, particularly those containing nitrogen. The anhydride functional group is susceptible to nucleophilic attack by amines, hydrazines, and other nitrogen-containing reagents, leading to ring-opening and subsequent cyclization reactions that form complex fused heterocyclic structures. mdpi.comrsc.orgorganic-chemistry.orgyoutube.com

The reaction of 3-hydroxyphthalic anhydride with hydrazines, for instance, can lead to the formation of phthalazinones, a class of nitrogen-containing heterocycles with a wide range of biological activities. Similarly, reactions with various amines can yield phthalimides, which are key intermediates in the synthesis of more complex structures. nih.govyoutube.com The presence of the hydroxyl group on the benzene (B151609) ring offers an additional site for functionalization, allowing for the introduction of further diversity into the target molecules. This dual reactivity enables chemists to construct polycyclic systems with a high degree of molecular complexity from a relatively simple starting material.

One notable application is in the synthesis of isoquinoline-1,3(2H,4H)-diones. These scaffolds are of significant interest due to their presence in various biologically active compounds. The synthesis can be achieved through the reaction of 3-hydroxyphthalic anhydride with appropriate amino acid derivatives or other primary amines, leading to the formation of the characteristic isoquinoline-1,3-dione core. rsc.orgresearchgate.net

A Precursor for Diverse Biologically Active Scaffolds

The utility of this compound extends to its role as a precursor for compounds with significant biological activity, including antiprotozoal agents and isoquinoline (B145761) alkaloids.

Antiprotozoal Agents

The development of new antiprotozoal agents is a critical area of medicinal chemistry. While direct synthesis of antiprotozoal agents from this compound is not extensively documented, the closely related phthalimide (B116566) derivatives have shown promise. Phthalimides, which can be readily synthesized from phthalic anhydrides, serve as important scaffolds for the development of antimicrobial and antiprotozoal compounds. The synthesis of novel benzoxazole (B165842) derivatives, for example, has yielded compounds with promising antiprotozoal and antimicrobial activities. pitt.edu The general synthetic strategies involving anhydrides suggest that 3-hydroxyphthalic anhydride could be a valuable starting point for creating novel antiprotozoal drug candidates.

Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which possess significant physiological effects. nih.gov The isoquinoline-1,3(2H,4H)-dione scaffold, which can be synthesized from 3-hydroxyphthalic anhydride, is a core structure in some of these alkaloids and their synthetic analogues. For instance, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been synthesized and evaluated as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain, highlighting the therapeutic potential of this class of compounds. nih.gov While a direct conversion of this compound to complex isoquinoline alkaloids is a multistep process, its role as a key building block for the foundational heterocyclic core is of significant synthetic value.

A Role in Combinatorial Chemistry and the Generation of Chemical Libraries

Combinatorial chemistry is a powerful tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. The principles of diversity-oriented synthesis aim to create collections of structurally diverse and complex molecules. pitt.edursc.org Anhydrides, including phthalic anhydride and its derivatives, have been utilized as versatile templates in the solid-phase synthesis of combinatorial libraries. mdpi.com

The reactivity of the anhydride group allows for its attachment to a solid support, followed by reaction with a variety of nucleophiles to introduce diversity. The resulting carboxylic acid can then be further functionalized, leading to the generation of a library of related compounds. This approach, known as a multi-component assembly, is a facile and rapid method for generating a large number of compounds for high-throughput screening. mdpi.com

While specific and extensive examples of this compound in large-scale combinatorial libraries are not widely reported, its inherent reactivity makes it a suitable candidate for such applications. Its ability to participate in multicomponent reactions, such as the Passerini and Ugi reactions, further underscores its potential in diversity-oriented synthesis. researchgate.netbaranlab.orgresearchgate.netorganic-chemistry.orgnih.gov These reactions allow for the combination of three or more starting materials in a single step to generate complex molecules, a cornerstone of modern chemical library synthesis. The use of substituted phthalic anhydrides in these contexts suggests that this compound could be a valuable tool for generating novel chemical libraries for drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 8-hydroxy-4H-isochromene-1,3-dione and validating its purity?

- Answer : Synthesis typically involves cyclization reactions of substituted phthalic anhydrides or condensation of hydroxy-substituted precursors. For purity validation, combine chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (¹H/¹³C NMR, IR). NMR is critical for confirming the hydroxy group’s position and the lactone ring structure . Quantify impurities via mass spectrometry (MS) coupled with calibration standards.

Q. How should researchers establish a theoretical framework for studying this compound’s reactivity?

- Answer : Ground studies in organic reaction mechanisms (e.g., nucleophilic acyl substitution, keto-enol tautomerism) and computational chemistry (DFT calculations for electron distribution analysis). Align experimental designs with established principles of isochromene derivatives’ stability under acidic/basic conditions . For example, use Hammett constants to predict substituent effects on reaction rates .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer : Prioritize ¹H NMR to identify proton environments (e.g., hydroxy proton at δ 10–12 ppm, lactone protons at δ 4–6 ppm). IR confirms lactone carbonyl stretches (~1750 cm⁻¹) and hydroxy O–H bonds (~3200 cm⁻¹). X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Conduct meta-analyses of existing studies, focusing on variables like assay conditions (pH, temperature), cell lines, and solvent systems. Use factorial design experiments to isolate confounding factors (e.g., solvent polarity’s impact on solubility and bioactivity) . Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability tests) .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) of this compound derivatives?

- Answer : Employ a modular synthesis approach with systematic substituent variations (e.g., halogenation, alkylation). Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Incorporate kinetic studies to assess metabolic stability, leveraging HPLC-MS for metabolite identification .

Q. How can computational models enhance the prediction of this compound’s pharmacokinetic properties?

- Answer : Apply QSAR models trained on isochromene derivatives to estimate absorption (Caco-2 permeability), distribution (volume of distribution), and CYP450 metabolism. Validate predictions with in vitro assays (e.g., microsomal stability tests). Molecular dynamics simulations elucidate binding affinities to target proteins (e.g., kinases, GPCRs) .

Q. What strategies address reproducibility challenges in catalytic applications of this compound?

- Answer : Standardize reaction conditions (solvent, catalyst loading, temperature) and document batch-to-batch variability in synthesis. Use design of experiments (DoE) to optimize catalytic efficiency, focusing on turnover number (TON) and enantiomeric excess (ee) for asymmetric reactions. Cross-validate results with independent labs .

Methodological Considerations

- Data Interpretation : Address outliers via Grubbs’ test or robust statistical models (e.g., non-parametric tests for non-normal distributions) .

- Ethical and Conceptual Frameworks : Align studies with FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency. Pre-register experimental protocols in repositories like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.